molecular formula C8H8N2 B112721 1H-indol-7-amine CAS No. 5192-04-1

1H-indol-7-amine

Cat. No. B112721
CAS RN: 5192-04-1
M. Wt: 132.16 g/mol
InChI Key: WTFWZOSMUGZKNZ-UHFFFAOYSA-N
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Description

1H-indol-7-amine, also known as 7-Aminoindole, is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 . It is an indolamine , which is a class of compounds containing an indole moiety . The compound is typically a purple solid .


Synthesis Analysis

The synthesis of 1H-indol-7-amine can be achieved from 7-Nitroindole . The process involves the use of ammonium formate and a catalytic amount of 10% palladium on carbon . The mixture is heated to reflux for 1 hour before it is cooled, filtered through celite, and evaporated to provide the product .


Molecular Structure Analysis

The molecular structure of 1H-indol-7-amine consists of a benzene ring fused with a pyrrole ring, forming an indole moiety . The nitrogen atom in the pyrrole ring carries an amino group .


Chemical Reactions Analysis

1H-indol-7-amine can participate in various chemical reactions. For instance, it can undergo acylation reactions with acyl halides or anhydrides to form amides . It can also undergo alkylation reactions with alkyl halides, resulting in the formation of alkylated indole derivatives . Furthermore, it can participate in Mannich reactions, where it reacts with formaldehyde and a secondary amine to yield β-amino carbonyl compounds .


Physical And Chemical Properties Analysis

1H-indol-7-amine is a purple solid . It has a molecular weight of 132.16 . The compound is insoluble in water .

Scientific Research Applications

  • Anion Receptor Synthesis 1H-indol-7-amine is used in constructing amide-based anion receptors. It enhances anion binding significantly compared to aniline-based receptors due to the additional binding site provided by the indolyl NH group (Zieliński, Dydio & Jurczak, 2008).

  • Synthesis and Structural Evaluation of Derivatives The compound is utilized in the synthesis and structural analysis of various indole and gramine derivatives. These are characterized through methods like IR, 1H NMR, and mass spectroscopy (Kukuljan, Kranjc & Perdih, 2016).

  • Experimental and Computational Investigations 1H-indol-7-amine derivatives are studied for their biological, industrial, and optical applications. Research includes synthesis, spectroscopic characterization, and computational analysis using density functional theory (Tariq et al., 2020).

  • Catalysis in Pharmaceutical Industry It's involved in catalytic methods for C-7 amination of indolines, which is crucial for constructing and modifying diverse indoles and indolines in the pharmaceutical sector (Li et al., 2017).

  • Antiproliferative Properties 1H-indol-7-amine derivatives exhibit significant in-vitro antiproliferative activity against human breast cancer and other cell lines, suggesting potential in cancer therapy (Fawzy et al., 2018).

  • Environmentally Friendly Synthesis Methods The compound is used in catalyst-free, environmentally-friendly synthesis methods for various derivatives, highlighting its role in sustainable chemistry (Chen, Lei & Hu, 2014).

  • Synthesis of Novel Derivatives New derivatives of 1-(phenylsulfonyl)indole have been synthesized using 1H-indol-7-amine, exploring their structures through crystallography and DFT calculations (Mannes et al., 2017).

  • Regioselective Synthesis Applications 1H-indol-7-amine assists in regioselective synthesis of indoles and indoline derivatives, important in developing pharmaceutical inhibitors (Sanz et al., 2007).

  • Synthesis of N-Aryl Derivatives It is employed in oxidative diamination of substituted indoles, producing a range of N-aryl derivatives under peroxide-free conditions (Jiang, Li & Yu, 2018).

  • Catalysis in Organic Synthesis The compound is integral in the synthesis of palladacycles with indole cores, serving as catalysts in organic reactions (Singh et al., 2017).

Safety And Hazards

1H-indol-7-amine may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling this compound .

Future Directions

1H-indol-7-amine has potential for further exploration in the field of medicinal chemistry. Its amine group can undergo various reactions, allowing for the synthesis of a variety of indole derivatives . These derivatives can then be screened for different pharmacological activities, expanding the therapeutic possibilities of this compound .

properties

IUPAC Name

1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFWZOSMUGZKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276110
Record name 7-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indol-7-amine

CAS RN

5192-04-1
Record name 7-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Aminoindole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Charge a 3-gal autoclave with 7-nitroindole (250 g, 1.542 moles), 2B-3 ethyl alcohol (5.0 L), and 10% Pd/C (50.0 g). Stir at 50 psi H2 for 2 h at <27° C. When the reaction is deemed complete, filter the reactor contents through Celite followed by concentration of the filtrate to dryness to yield 197.0 g (96.7%) of the title compound as purple solid. 1H-NMR(CD3OD, 300 MHz), δ 7.16 (d, 1H), 7.00 (dd, 1H), 6.81 (t, 1H), 6.50 (dd, 1H), 6.37 (d, 1H).
Quantity
250 g
Type
reactant
Reaction Step One
[Compound]
Name
2B-3 ethyl alcohol
Quantity
5 L
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reactant
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Name
Quantity
50 g
Type
catalyst
Reaction Step One
Yield
96.7%

Synthesis routes and methods II

Procedure details

Dissolve 7-nitroindole in ethanol and add ammonium formate (10 equivalents) and a catalytic amount of 10% palladium on carbon. Heat the mixture to reflux for 1 hr before cooling, filter through celite, and evaporate to provide the product as a purple solid (99%).
Quantity
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Yield
99%

Synthesis routes and methods III

Procedure details

To a slurry of 1.96 g. of 4-chloro-7-nitroindole in 100 ml. of methanol containing 400 mg. of sodium hydroxide in a 500-ml. Parr bottle was added 196 mg. of 10% palladium on charcoal. The suspension was shaken for 21/2 hours under an initial hydrogen pressure of 3 atmospheres (absorption ceased after 11/2 hours). The catalyst was removed by filtration and the pale yellow solution was evaporated on a rotary evaporator under reduced pressure. The residue was partitioned between 75 ml. of toluene and 35 ml. of water, and the toluene layer washed with 35 ml. of water. The water phases were then extracted with three 75 ml. portions of chloroform. The toluene and chloroform extracts were evaporated to give 950 mg. and 420 mg. respectively, of greyish crystals. On sublimation on the steambath at 0.08 mm., 567 mg. (43%) of 7-aminoindole having a melting point of 98°-99° was obtained.
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400 mg
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Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-indol-7-amine
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1H-indol-7-amine
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1H-indol-7-amine
Reactant of Route 4
1H-indol-7-amine
Reactant of Route 5
1H-indol-7-amine
Reactant of Route 6
1H-indol-7-amine

Citations

For This Compound
23
Citations
Y Niu, H Gao, F Xu, C Wang, P Liu… - Chemical Biology & …, 2012 - Wiley Online Library
… for BACE1, we carried out a fragment-based in silico screening in our previous work, which identified several fragments, such as guanidine, quinazolin-2-amine and 1H-indol-7-amine, …
Number of citations: 13 onlinelibrary.wiley.com
Y Shi, D Sitkoff, J Zhang, HE Klei, K Kish… - Journal of medicinal …, 2008 - ACS Publications
… A solution of 2-(bis(methylthio)methylene)malononitrile (42.5 mg, 0.25 mmol) and 1H-indol-7-amine 6a (36.3 mg, 0.28 mmol) in absolute ethanol (1.5 mL) was stirred at 70 C for 6 h. The …
Number of citations: 32 pubs.acs.org
L Xiong, XL Zhu, HW Gao, Y Fu, SQ Hu… - Journal of agricultural …, 2016 - ACS Publications
… )hydrazono]propanoate, ethyl-7-nitro-1H-indole-2-carboxylate, 7-nitro-1H-indole-2-carboxylic acid, 7-nitro-1H-indole, N-substituted-7-nitro-1H-indole, N-substituted-1H-indol-7-amine, …
Number of citations: 80 pubs.acs.org
MJ Lai, R Ojha, MH Lin, YM Liu, HY Lee, TE Lin… - European Journal of …, 2019 - Elsevier
… The second portion of compound 9 (1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-amine) is located at sites S2 and S4 (Fig. 6B). A hydrogen bond between residue Ser178 of …
Number of citations: 33 www.sciencedirect.com
Y Sheng, J Zhou, Y Gao, B Duan, Y Wang… - The Journal of …, 2021 - ACS Publications
A protocol for the preparation of 7-amido indoles via regioselective C–H bond functionalization has been first accomplished under Ru(II) catalysis. Indole derivatives and 4-aryl/…
Number of citations: 15 pubs.acs.org
GN Boice, BO Patrick, RG Hicks - ACS omega, 2022 - ACS Publications
The synthesis of diindolylamines via the palladium-catalyzed cross-coupling of aminoindoles and bromoindoles has been investigated, and efficient coupling conditions using BrettPhos…
Number of citations: 1 pubs.acs.org
S Cacchi, G Fabrizi, A Goggiamani, A Iazzetti… - Tetrahedron, 2015 - Elsevier
A facile and general approach to the synthesis of 2,5,7-trisubstituted indoles from readily available 2-bromo-6-iodo-4-substituted and 2-bromo-4-chloro-6-iodoanilines is reported. The …
Number of citations: 18 www.sciencedirect.com
S Mishra, A Sahu, A Kaur, M Kaur… - Current Topics in …, 2023 - ingentaconnect.com
… 5-bromo-2-(4-fluorophenyl)-1H-indol-7-amine using thinly chloride as shown in Scheme 3 [56]. … 5-bromo-2-(4-fluorophenyl)-1Hindol-7-amine by refluxing in the presence of a mixture of …
Number of citations: 3 www.ingentaconnect.com
DE Bussiere, L Xie, H Srinivas, W Shu, A Burke, C Be… - bioRxiv, 2019 - biorxiv.org
… Step 2: To a solution of 3-chloro-1H-indol-7-amine 15 (200 mg, 1.2 mmol) in DMF (7 mL) were added 4-(N-(tert-butyl)sulfamoyl)benzoic acid (308 mg, 1.2 mmol), HATU (684 mg, 1.8 …
Number of citations: 2 www.biorxiv.org
JG Luz, MW Carson, B Condon… - Journal of medicinal …, 2015 - ACS Publications
… chloride (0.49 mL, 6.33 mmol) was added dropwise via syringe to a solution of 2-[(benzyl(methyl)amino)methyl]-3-(4-fluoro-2-methoxyphenyl)-5-isopropyl-1H-indol-7-amine 7 and …
Number of citations: 31 pubs.acs.org

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